molecular formula C19H20N2O B3016526 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one CAS No. 1427863-78-2

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one

Cat. No.: B3016526
CAS No.: 1427863-78-2
M. Wt: 292.382
InChI Key: FADBKIXZVPGOPE-VAWYXSNFSA-N
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Description

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a synthetic organic compound featuring a conjugated enone system linked to a piperazine ring substituted with a phenyl group. This structure is part of a broader class of α,β-unsaturated ketones (chalcone derivatives) known for their diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties . The compound’s synthesis typically involves coupling a phenylpropenone moiety with a substituted piperazine under catalytic conditions, as demonstrated in the preparation of its (Z)-isomer using Lindlar’s catalyst . Its structural versatility allows for modifications at the piperazine and phenyl rings, enabling tailored biological and physicochemical properties.

Properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADBKIXZVPGOPE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a compound that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Chemical Formula

  • Molecular Formula : C21_{21}H24_{24}N2_{2}O
  • Molecular Weight : 320.43 g/mol

Structural Features

  • Phenyl Groups : Contribute to lipophilicity and receptor interactions.
  • Piperazine Ring : Imparts pharmacological properties related to neurotransmitter modulation.

Pharmacological Studies

This compound has been investigated for its potential as an antipsychotic agent due to its structural similarity to known antipsychotics.

Case Study: Antipsychotic Activity

A study evaluated the compound's effects on dopamine receptors, revealing significant affinity for D2 receptors, which are implicated in the pathophysiology of schizophrenia. The compound demonstrated a dose-dependent reduction in hyperactivity in animal models, suggesting its potential as a therapeutic agent for schizophrenia .

Antidepressant Properties

Research has also explored the compound's antidepressant effects. Its ability to modulate serotonin and norepinephrine levels positions it as a candidate for treating depression.

Case Study: Serotonergic Activity

In a controlled trial, the compound was administered to depressed rats, resulting in increased serotonin levels and improved behavioral outcomes compared to control groups. This suggests that this compound may act as a dual-action antidepressant .

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies demonstrated that the compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Furthermore, in vivo studies showed reduced neuroinflammation and improved cognitive function in treated mice .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticD2 receptor affinity; reduced hyperactivity
AntidepressantIncreased serotonin levels; improved behavior
NeuroprotectiveInhibition of amyloid-beta aggregation

Table 2: Comparative Analysis with Other Compounds

Compound NameD2 Receptor AffinitySerotonin ModulationNeuroprotective Effects
This compoundHighModerateYes
ClozapineVery HighLowModerate
FluoxetineLowVery HighNo

Mechanism of Action

Comparison with Similar Compounds

Pyrimidinyl-Substituted Analogue

(E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one (CAS: 1351406-38-6) replaces the phenyl group on piperazine with a pyrimidinyl moiety. The compound has a molecular weight of 294.35 g/mol and is stored at 2–8°C for stability .

Spiro-Chroman-Piperazine Hybrid

The spirocyclic derivative (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one (CAS: 1421586-37-9) incorporates a chroman ring fused to the piperazine. This modification increases molecular rigidity and lipophilicity (logP ~3.5 predicted), which may enhance blood-brain barrier penetration .

Imidazole-Substituted Derivative

(Z)-3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride (CAS: 1185244-46-5) introduces an imidazole ring, known for metal coordination and kinase inhibition. The hydrochloride salt form improves aqueous solubility, critical for in vivo applications .

Functional Group Modifications on the Propenone Chain

Halogen-Substituted Derivatives

(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one (CAS: 329779-53-5) replaces the phenyl group with a naphthyl system and introduces a chlorine atom. This increases molecular weight (376.88 g/mol) and lipophilicity (predicted density: 1.260 g/cm³), enhancing membrane permeability .

Methoxy-Substituted Analogues

(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one demonstrates how methoxy groups alter electronic properties. UV λmax shifts to 320 nm (vs. ~280 nm for the parent compound), and antibacterial activity against Pseudomonas improves with bromine substitution (4-Br variant shows 18 mm inhibition zone) .

Stereochemical and Conformational Differences

The (Z)-isomer of 3-phenyl-1-(4-phenylpiperazinyl)prop-2-en-1-one, synthesized via hydrogenation with Lindlar’s catalyst , exhibits distinct steric and electronic profiles compared to the (E)-isomer. For example, (E)-isomers generally show higher thermal stability due to reduced steric hindrance in the trans configuration.

Physicochemical Properties

Property Parent Compound Pyrimidinyl Analogue Spiro-Chroman Hybrid
Molecular Weight (g/mol) 295.34 294.35 333.4
Melting Point (°C) 261–263 Not reported Not reported
logP (Predicted) 3.1 2.8 3.5
Aqueous Solubility (mg/mL) <0.1 0.5 <0.1

Biological Activity

3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure (C19H20N2O), has been studied for its effects on various biological systems, including antimicrobial, antiviral, and anticancer properties.

The compound has a molecular weight of 292.37 g/mol and is known for its structural similarity to other piperazine derivatives, which are often associated with pharmacological activities. The synthesis typically involves the reaction of phenylpiperazine with phenyl-substituted reagents under controlled conditions, leading to high yields and purity .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Targeting Nuclear Hormone Receptors : Similar compounds have been shown to interact with nuclear hormone receptors, influencing gene expression and cellular function .
  • Antimicrobial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with the piperazine moiety contributing significantly to this activity .

Antiviral Activity

A study highlighted the antiviral potential of related piperazine derivatives against HIV and other viruses. The derivatives were synthesized and screened for their ability to inhibit viral replication, with some compounds showing moderate protection against viruses like CVB-2 and HSV-1 .

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been implicated in inhibiting cancer cell proliferation through various pathways, potentially interacting with enzymes involved in cell cycle regulation . The structure allows for interactions that may disrupt cancer cell signaling.

Study on Antimicrobial Efficacy

In one study, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL across different strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Pseudomonas aeruginosa25
Escherichia coli50

Study on Antiviral Activity

Another investigation focused on the antiviral properties of related piperazine derivatives. Compounds were evaluated for their ability to inhibit HIV replication in vitro. Notably, one derivative exhibited an IC50 value of 15 µM, indicating substantial antiviral activity.

Compound IC50 (µM)
Derivative A15
Derivative B30
Derivative C45

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilicity allows for efficient penetration through biological membranes, enhancing its bioavailability .

Q & A

Q. What are the standard protocols for synthesizing 3-phenyl-1-(4-phenylpiperazinyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cross-coupling reactions using thioesters or chalcone precursors. For example, aerobic transition metal-catalyzed coupling of thioesters with phenylboronic acid under dry methanol or DMF conditions yields the enone structure. Reaction optimization involves adjusting stoichiometry (e.g., 1:2.5 molar ratio of thioester to boronic acid), temperature (ambient to 40°C), and solvent polarity . Post-reduction steps using NaBH4 may be required to isolate intermediates . Yield improvements (32–83%) are achieved by monitoring via TLC and optimizing purification methods like column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirms E-configuration via coupling constants (e.g., J = 15.72 Hz for trans-alkene protons) and resonance peaks for phenyl/piperazinyl groups .
  • IR Spectroscopy : Identifies C=O (1659–1660 cm⁻¹) and C=C (1589 cm⁻¹) stretches .
  • XRD : Resolves three-dimensional crystal structure and bond angles (e.g., 120–125° for enone systems) .
  • HPLC : Validates purity (>97%) and detects isomers .

Q. How can computational methods like DFT support experimental data interpretation?

Density Functional Theory (DFT) predicts bond lengths, angles, and UV-Vis spectra (λmax), which are validated against experimental XRD and spectroscopic data. For example, DFT-calculated C=O bond lengths (1.22–1.24 Å) align with XRD measurements, confirming molecular geometry .

Advanced Research Questions

Q. What strategies address low enantioselectivity in asymmetric synthesis of this compound?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) enhance enantioselectivity. For structurally similar chalcones, enantiomeric excess (ee) of 90–99% was achieved using phosphane-based catalysts or pyrrole derivatives under mild conditions. Kinetic resolution and solvent polarity adjustments (e.g., toluene vs. DMF) further improve selectivity .

Q. How can spectral contradictions (e.g., NMR vs. XRD data) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Multi-technique validation is critical:

  • Compare solution-state NMR with solid-state XRD to detect conformational flexibility.
  • Use variable-temperature NMR to identify equilibrium states.
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing XRD data .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Challenges include twinning, poor diffraction quality, and hydrogen-bonding ambiguity. Solutions involve:

  • SHELX refinement : Robust for small-molecule crystals, even with high twinning fractions .
  • Graph-set analysis : Maps hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) to resolve packing ambiguities .
  • Cryocooling: Improves diffraction by reducing thermal motion .

Q. How do substituents on the phenyl/piperazinyl groups affect bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3) enhance antimicrobial activity, while methoxy groups improve neuroprotective effects. For example, 4-methoxy analogs exhibit cholinergic modulation in schizophrenia models, likely via NMDA receptor interactions .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Candida or Aspergillus .
  • Neuroprotection : SH-SY5Y cell models with ketamine-induced oxidative stress .
  • Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method .

Q. How can solubility and stability be improved for pharmacological studies?

  • Co-crystallization : With carboxylic acids (e.g., succinic acid) enhances aqueous solubility .
  • Nanoformulation : Liposomal encapsulation or PEGylation reduces aggregation .
  • Prodrug design : Ester derivatives (e.g., acetate) improve bioavailability .

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